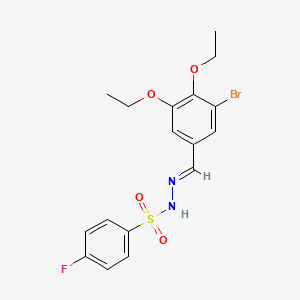![molecular formula C16H14N4O4 B5808475 2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups. The scientific interest in such molecules generally revolves around their potential applications in materials science, pharmacology (excluding drug use and dosage, side effects), and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex heterocyclic compounds like this involves multiple steps, including nitration, cyclization, and functional group transformations. The synthesis of similar compounds has been explored through reactions involving intermediates like pyrazoloylhydroximoyl chloride, which react with various amines and other reagents to form heterocyclic compounds with potential energetic material applications and pharmaceutical relevance (Zohdi et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds containing pyridine and oxadiazole units has been characterized using techniques like X-ray crystallography, showing detailed insights into their geometric configuration, molecular conformations, and intermolecular interactions. For instance, studies on similar pyridine-based compounds reveal orthorhombic crystal systems and detailed bond lengths and angles, indicative of the compound's structural stability and reactivity potential (Congming Ma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclization, nitration, and reactions with nucleophiles. These reactions are critical for modifying the chemical structure and introducing new functional groups, which significantly impacts the compound's chemical properties, such as reactivity and stability. Studies on compounds with nitro and pyridine groups highlight their potential in synthesizing diverse heterocyclic structures through reactions with various reagents (Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and density, are influenced by their molecular structure. The presence of nitro, ethoxy, and methyl groups can affect the compound's polarity, boiling point, and solubility in organic solvents or water. High-density and low thermal stability are notable for energetic materials with similar structures (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, are pivotal for understanding the compound's behavior in synthetic pathways and potential applications. The oxadiazole and pyridine rings contribute to electron-rich regions, affecting nucleophilic and electrophilic attack sites. These characteristics are crucial for designing reactions for functional group modifications or constructing more complex molecules (Khalafy et al., 2002).
Propiedades
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-3-23-16-13(9-4-10(2)17-16)14-18-15(24-19-14)11-5-7-12(8-6-11)20(21)22/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBLDLUNBKBJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5808408.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)
![N-[4-(N-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5808429.png)

![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)



![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)

